![molecular formula C14H18N2O3 B6617299 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid CAS No. 1506651-96-2](/img/structure/B6617299.png)
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid (2-CMA) is an organic compound derived from indole-3-acetic acid (IAA). It is a structural analogue of IAA, and is used in scientific research to study the effects of auxin on plant growth and development. 2-CMA is a synthetic auxin, and is a powerful plant hormone that is involved in many physiological processes. It has been used in a wide range of experiments, including those related to cell division and tissue differentiation.
Applications De Recherche Scientifique
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid has been used extensively in scientific research, particularly in the study of plant hormones. It has been used to study the effects of auxin on plant growth and development, as well as the effects of auxin on cell division and tissue differentiation. It has also been used to study the effects of auxin on root development and the regulation of root growth. In addition, 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid has been used to study the effects of auxin on the induction of ethylene production in plants.
Mécanisme D'action
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid acts as an auxin agonist, meaning that it binds to auxin receptors and activates them. This activates a series of biochemical and physiological responses, which ultimately lead to the observed effects of auxin on plant growth and development.
Biochemical and Physiological Effects
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid has been shown to have a number of effects on plant growth and development. It has been shown to increase cell division, promote root growth, and induce ethylene production. In addition, it has been shown to increase the levels of certain plant hormones, such as indole-3-acetic acid (IAA) and gibberellic acid (GA).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid in lab experiments is that it is a synthetic auxin and is not subject to the same variability as natural auxins. This makes it easier to control the concentrations and effects of the auxin in experiments. However, there are some limitations to using 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid in lab experiments. For example, it is not as potent as natural auxins, so it may not produce the desired effects in some experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid. These include further research into the effects of 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid on plant growth and development, as well as research into its potential uses in agriculture and biotechnology. Additionally, research into the effects of 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid on the induction of ethylene production in plants could lead to the development of new methods for controlling plant growth. Finally, research into the effects of 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid on other plant hormones could lead to a better understanding of the role of auxins in plant physiology.
Méthodes De Synthèse
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid is synthesized from IAA using a method known as oxidation-reduction. The process involves the conversion of IAA to 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid through the use of an oxidizing agent such as sodium hypochlorite. This reaction is typically carried out in an aqueous solution at room temperature. The resulting product is a white solid that is soluble in water.
Propriétés
IUPAC Name |
2-[1-(3-amino-2-methyl-3-oxopropyl)-2,3-dihydroindol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(14(15)19)7-16-8-10(6-13(17)18)11-4-2-3-5-12(11)16/h2-5,9-10H,6-8H2,1H3,(H2,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUAFMOJLGXWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(C2=CC=CC=C21)CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

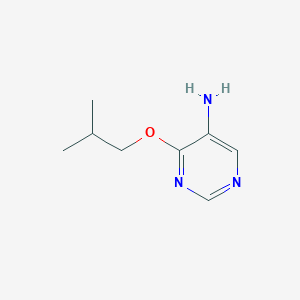

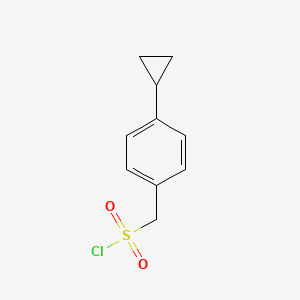
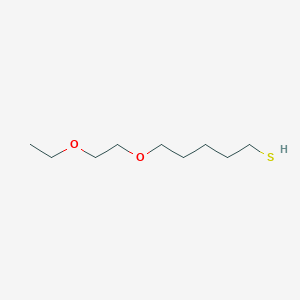

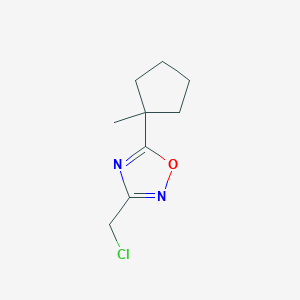




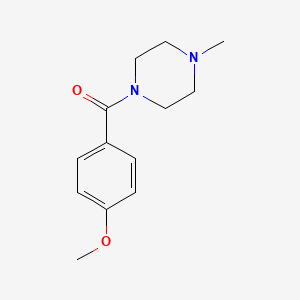
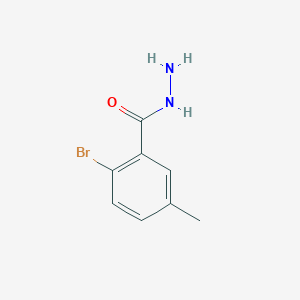

![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)